1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 4,6-dimethylpyrimidine-2-amine
Conditions: Heating under reflux with a suitable base
Reaction: Nucleophilic substitution of the amine group on the piperidine-4-carboxamide with 4,6-dimethylpyrimidine-2-amine.
Step 3: Attachment of Triazole Ring
Reagents: 3-(4H-1,2,4-triazol-3-yl)phenylamine
Conditions: Cyclization reaction under acidic or basic conditions
Reaction: The phenylamine undergoes cyclization to form the triazole ring, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions
-
Step 1: Synthesis of Piperidine-4-carboxamide Core
Reagents: Piperidine, chloroformic acid derivatives
Conditions: Reflux in an organic solvent like dichloromethane
Reaction: Piperidine reacts with chloroformic acid derivatives to form piperidine-4-carboxamide.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, water
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxamide
- 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxylate
- 1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-4-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency, making it a valuable candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H23N7O |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N7O/c1-13-10-14(2)24-20(23-13)27-8-6-15(7-9-27)19(28)25-17-5-3-4-16(11-17)18-21-12-22-26-18/h3-5,10-12,15H,6-9H2,1-2H3,(H,25,28)(H,21,22,26) |
InChI Key |
VKIZCFFPVRNSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.